molecular formula C10H5Cl2NO2 B13236402 5,7-Dichloroisoquinoline-1-carboxylic acid

5,7-Dichloroisoquinoline-1-carboxylic acid

Cat. No.: B13236402
M. Wt: 242.05 g/mol
InChI Key: YHVMEXIPPVCCSL-UHFFFAOYSA-N
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Description

5,7-Dichloroisoquinoline-1-carboxylic acid is a specialized chemical compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol This compound is known for its unique molecular structure, which includes a dichloro-substituted isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where isoquinoline is treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of glutamate receptors, affecting neurotransmission pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its dichloro groups confer distinct reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

5,7-dichloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

YHVMEXIPPVCCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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